1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of difluoromethylated pyrazoles
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include radical initiators, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with its targets and exert its effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
- 1-[1-(Difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the difluoromethyl group and the pyrazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-6-9(5-15-17)4-14-10-7-18(11(12)13)16-8(10)2;/h5-7,11,14H,3-4H2,1-2H3;1H |
InChI Key |
XFEYNYIRQYTUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F.Cl |
Origin of Product |
United States |
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